molecular formula C7H7Br2NO B015425 3-(Bromoacetyl)pyridine hydrobromide CAS No. 17694-68-7

3-(Bromoacetyl)pyridine hydrobromide

Cat. No. B015425
CAS RN: 17694-68-7
M. Wt: 280.94 g/mol
InChI Key: WDTSYONULAZKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(Bromoacetyl)pyridine hydrobromide involves bromination reactions where specific reagents and conditions facilitate the introduction of a bromoacetyl group into the pyridine ring. For example, hyperbranched polyelectrolytes have been synthesized using derivatives like 3,5-bis(bromomethyl)pyridine hydrobromide, demonstrating the compound's utility in forming complex architectures through N-alkylation reactions (Monmoton et al., 2008). Similarly, efficient synthesis methods have been reported for related bromomethylpyridine hydrobromides, underscoring the compound's importance and versatility in organic synthesis (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-(Bromoacetyl)pyridine hydrobromide and related compounds is characterized by various spectroscopic techniques, including NMR and X-ray diffraction, revealing the intricacies of its chemical structure. These analyses provide insights into the electron-attractive effect of pyridinium groups and their influence on the reactivity of the -CH2Br end groups (Monmoton et al., 2008).

Chemical Reactions and Properties

3-(Bromoacetyl)pyridine hydrobromide participates in various chemical reactions, serving as a key intermediate in the synthesis of heterocyclic compounds. It exhibits versatility in reactions with different reagents, leading to the formation of novel compounds with potential biological activity. For instance, it has been used in the synthesis of heterocyclic compounds incorporating coumarin, demonstrating significant cytotoxic effects against various cancer cell lines (Mohareb & MegallyAbdo, 2015).

Scientific Research Applications

  • Catalysis and Aziridination : 3-(Bromoacetyl)pyridine hydrobromide, specifically in the form of Pyridinium hydrobromide perbromide, has been shown to effectively catalyze the aziridination of olefins using Chloramine-T, producing moderate to good yields of aziridines (Ali, Nikalje, & Sudalai, 1999).

  • Bromination Agent : It also serves as an effective brominating agent for the bromination of metal(II) complexes of Schiff base derived from acetylacetone and p-anisidine under various conditions (Raman, Muthuraj, & Ravichandran, 2005).

  • Building Blocks for Heterocyclic Systems : 3-(Bromoacetyl)coumarins, closely related to 3-(Bromoacetyl)pyridine hydrobromide, are versatile building blocks for various heterocyclic systems and have potential applications in analytical chemistry, fluorescent sensors, and biological applications (Abdou et al., 2021).

  • Synthesis of Heterocyclic Compounds : It can be used for synthesizing various heterocyclic compounds such as 3-acetyl-6-methyl-2-(methylthio)pyridine, which is a precursor for several heterocyclic compounds (Zav’yalova, Zubarev, & Shestopalov, 2009).

  • Reusable Bromination Agent : Silica sol-gel encased Pyridinium hydrobromide perbromide offers a reusable, clean, and odorless bromination agent for various substrates, enabling efficient one-pot reactions (Levin, Hamza, Abu-Reziq, & Blum, 2006).

  • Synthesis and Antitumor Activity : Enantiomers of related compounds like 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and evaluated for their antitumor activity (Zhou et al., 2015).

  • Synthesis of Pyridine Derivatives : The synthesis of 3-(4-imidazolyl)-2-pyridine and piperidinecarboxylates, although found to be ineffective as histidine decarboxylase inhibitors, demonstrates the chemical versatility of pyridine derivatives (Degraw, Engstrom, Ellis, & Johnson, 1978).

  • Cytotoxic Effects on Cancer Cell Lines : Some synthesized compounds using related structures have shown significant cytotoxic effects against various human cancer cell lines (Mohareb & MegallyAbdo, 2015).

  • Synthesis of Novel Organic Compounds : 3-(Bromoacetyl)pyridine hydrobromide and related compounds are used in the synthesis of a wide array of organic compounds, including novel indolizine, pyrrolo[1,2-a]quinoline, and 4,5-dihydrothiophene derivatives (Gomha & Dawood, 2014).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation6. It may also cause respiratory irritation6. Safety measures include wearing protective gloves, eye protection, and face protection. It should be handled in a well-ventilated area6.


Future Directions

properties

IUPAC Name

2-bromo-1-pyridin-3-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO.BrH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTSYONULAZKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6221-12-1 (Parent)
Record name 3-(Bromoacetyl)pyridinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017694687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70170224
Record name 3-(Bromoacetyl)pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromoacetyl)pyridine hydrobromide

CAS RN

17694-68-7
Record name Ethanone, 2-bromo-1-(3-pyridinyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17694-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromoacetyl)pyridinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017694687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17694-68-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Bromoacetyl)pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromoacetyl)pyridinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromoacetyl)pyridine hydrobromide
Reactant of Route 2
Reactant of Route 2
3-(Bromoacetyl)pyridine hydrobromide
Reactant of Route 3
Reactant of Route 3
3-(Bromoacetyl)pyridine hydrobromide
Reactant of Route 4
Reactant of Route 4
3-(Bromoacetyl)pyridine hydrobromide
Reactant of Route 5
Reactant of Route 5
3-(Bromoacetyl)pyridine hydrobromide
Reactant of Route 6
Reactant of Route 6
3-(Bromoacetyl)pyridine hydrobromide

Citations

For This Compound
26
Citations
DK Apps - FEBS letters, 1969 - core.ac.uk
In previous papers [1, 2, 3] the results of steady-state kinetic experiments with pigeon liver NAD kinase (ATP: NAD 2’-phosphotransferase, EC 2.7. 1.23) have been reported. From these …
Number of citations: 8 core.ac.uk
A Burger, RW Alfriend, AJ Deinet - Journal of the American …, 1944 - ACS Publications
… tion of the method of Dornow,2 reacted with hydrobromic acid in ether to yield 3-bromoacetylpyridine hydrobromide which was … 3-Bromoacetylpyridine hydrobromide precipitated as …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
A Weissberg, M Madmon, S Dagan - International Journal of Mass …, 2016 - Elsevier
Negative electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the first choice for detecting and identifying organophosphorus acids such as alkyl methylphosphonic acids, …
AS Mayhoub, L Marler, TP Kondratyuk, EJ Park… - Bioorganic & medicinal …, 2012 - Elsevier
Aromatase is an established target not only for breast cancer chemotherapy, but also for breast cancer chemoprevention. The moderate and non-selective aromatase inhibitory activity …
PZ Bedoukian - Journal of the American Chemical Society, 1944 - ACS Publications
Dithymoquinone, the dimer of thymoqui-none, is not a¿>-hydroxychroman analogous to diduroquinone. 2. The absorption spectra of thymoquinone and dithymoquinone have been …
Number of citations: 69 0-pubs-acs-org.brum.beds.ac.uk
A Quintavalla, R Veronesi, L Speziali… - Advanced Synthesis …, 2022 - Wiley Online Library
A photoredox catalytic synthesis of functionalized 2‐aminofurans is proposed starting from α‐halo carbonyl substrates and N‐allenamides. The protocol proves to be efficient and …
YJ Kim, HJ Kwon, SY Han, YD Gong - ACS Combinatorial …, 2019 - ACS Publications
In this study, we synthesized 2-amino-5-carboxamide thiazole derivatives on solid phase. The synthesis of the library starts with the reductive amination of the 4-formyl-3-methoxy …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
RM Rzasa, MR Kaller, G Liu, E Magal… - Bioorganic & medicinal …, 2007 - Elsevier
Cyclin-dependent kinase 5 (CDK5) is a serine/threonine kinase that plays a critical role in the early development of the nervous system. Deregulation of CDK5 is believed to contribute …
J Küppers, T Benkel, S Annala, K Kimura… - … A European Journal, 2020 - Wiley Online Library
The 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazine derivative BIM‐46174 and its dimeric form BIM‐46187 (1) are heterocyclized dipeptides that belong to the very few cell‐permeable …
W Kawahata, T Asami, T Kiyoi, T Irie… - Journal of Medicinal …, 2021 - ACS Publications
Although Bruton’s tyrosine kinase (BTK) has been recognized as a validated drug target for the treatment of B-cell malignances, the emergence of clinical resistance to the first-…
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.